

Application Note: Determination of Lambda-Cyhalothrin Residue in Vegetables by HPLC

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Compound of Interest

Compound Name: *lambda-Cyhalothrin*

Cat. No.: *B1674341*

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Introduction

Lambda-cyhalothrin is a widely used synthetic pyrethroid insecticide for controlling pests on a variety of vegetable crops. Due to its potential risks to human health, regulatory bodies have established maximum residue limits (MRLs) for its presence in food products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **lambda-cyhalothrin** residues in vegetable matrices. The described protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

This method involves the extraction of **lambda-cyhalothrin** residues from vegetable samples using an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of **lambda-cyhalothrin** in the sample to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation (Extraction and Cleanup)

Two primary methods for sample preparation are presented: a liquid-liquid extraction with cleanup and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and

Safe) method.

Method A: Liquid-Liquid Extraction with Cleanup

- Homogenization: Weigh 100 g of a representative portion of the vegetable sample (e.g., lettuce, cabbage) and chop it into small pieces.[\[1\]](#)
- Extraction:
 - For leafy vegetables like *Brassica chinensis*, blend 10 g of the homogenized sample with 20 mL of an acetone-petroleum ether (1:1, v/v) mixture.[\[2\]](#)
 - Alternatively, for vegetables like lettuce and cabbage, 1 g of the ground sample can be extracted with 1 mL of HPLC-grade acetonitrile.[\[1\]](#)
- Vortexing and Centrifugation: Vigorously shake the mixture on a vortex mixer for 20 minutes, followed by centrifugation at 10,000 rpm for 20 minutes to separate the phases.[\[1\]](#)
- Supernatant Collection: Carefully collect the supernatant (the organic layer).
- Re-centrifugation: Re-centrifuge the collected supernatant for 15 minutes at 10,000 rpm to remove any remaining particulate matter.[\[1\]](#)
- Final Extract: An aliquot of the clear supernatant is taken for HPLC analysis.

Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is a streamlined approach for pesticide residue analysis.[\[3\]](#)[\[4\]](#)

- Homogenization: Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile to the tube.
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

- Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE centrifuge tube containing anhydrous magnesium sulphate and primary secondary amine (PSA) sorbent.[\[3\]](#)
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract: The resulting supernatant is ready for HPLC analysis.

2. HPLC Analysis

The following HPLC conditions are recommended for the analysis of **lambda-cyhalothrin**.

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[5\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and water is commonly used. Ratios can be optimized but a starting point of 80:20 (v/v) or 85:15 (v/v) is recommended.[\[2\]](#)[\[5\]](#)
- Flow Rate: 0.7 mL/min to 1.25 mL/min.[\[2\]](#)[\[4\]](#)
- Detection Wavelength: 230 nm.[\[2\]](#)[\[4\]](#)
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or controlled at 25°C.

3. Calibration

Prepare a series of standard solutions of **lambda-cyhalothrin** in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the

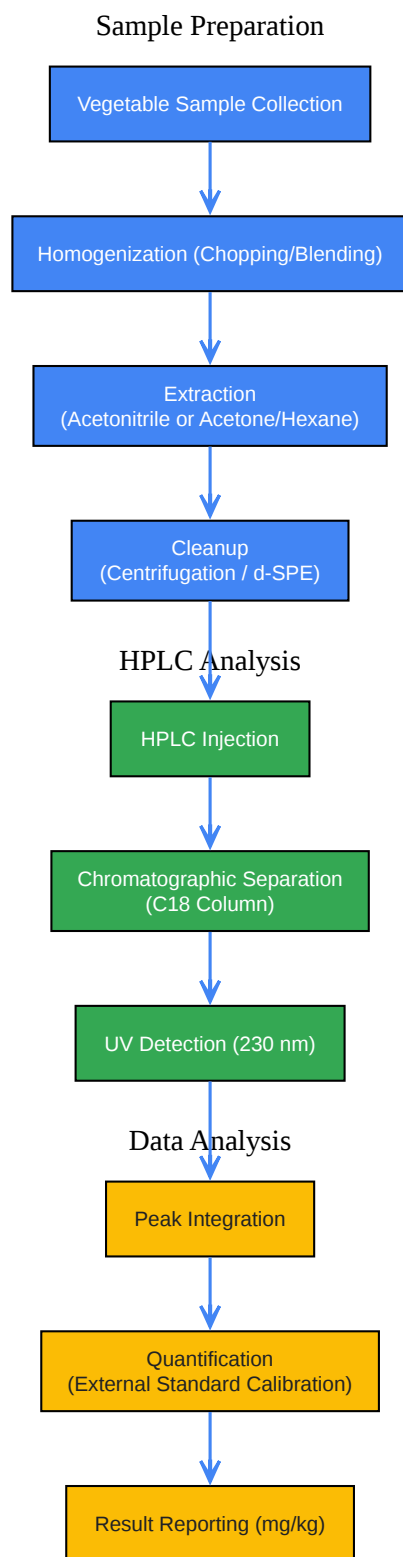
expected sample concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r^2) of >0.99 is desirable.^{[1][6]}

Data Presentation

The performance of the HPLC method for **lambda-cyhalothrin** analysis is summarized in the table below, compiled from various studies.

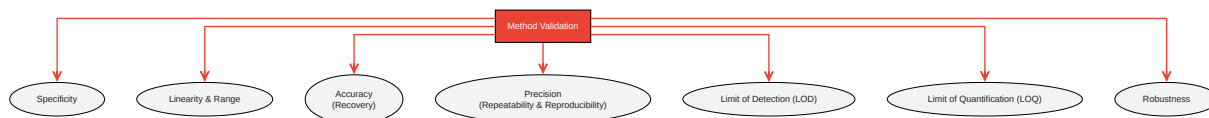
Vegetable Matrix	HPLC Method Details	LOD (mg/L or mg/kg)	LOQ (mg/L or mg/kg)	Recovery (%)	RSD (%)	Reference
Brassica chinensis	C18 column, Acetonitrile :Water (80:20), 1.25 mL/min, 230 nm	Not Reported	Not Reported	91.4 - 113.9	< 4	[2]
Lettuce & Cabbage	C18 column, Acetonitrile :Water	0.009 mg/L	0.028 mg/L	64 - 84	Not Reported	[1]
Okra	RP-C18 column, Acetonitrile :Water	Not Reported	0.05 mg/kg	85.5 - 98.2	< 10	[6]
Brinjal	C18 column, Acetonitrile :Water (95:5), 0.7 mL/min, 230 nm	Not Reported	Not Reported	90.5 - 96.8	Not Reported	[4]
Formulations	C18 column, Acetonitrile :Water (85:15)	0.002%	0.01%	102.7	0.30 - 0.38	[5]

Mandatory Visualizations



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Caption: Experimental workflow for HPLC analysis of **lambda-cyhalothrin**.



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Caption: Key parameters for analytical method validation.

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